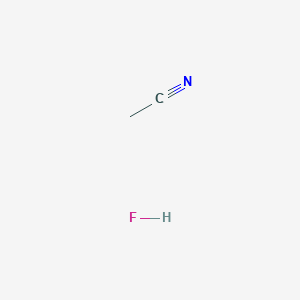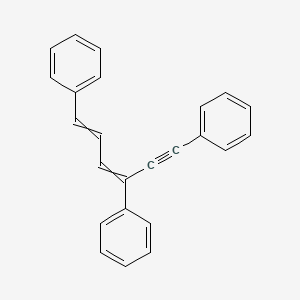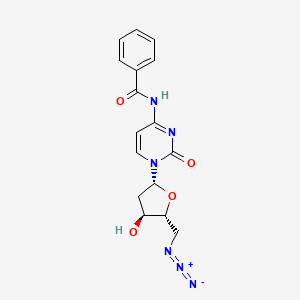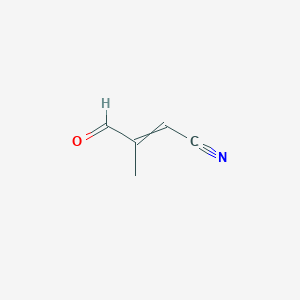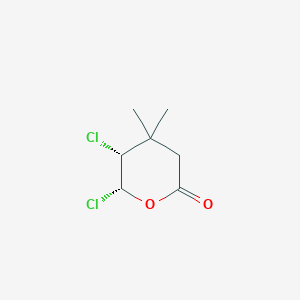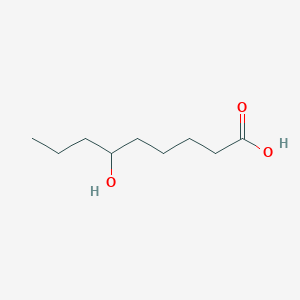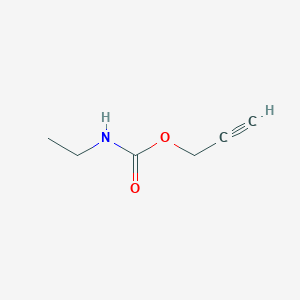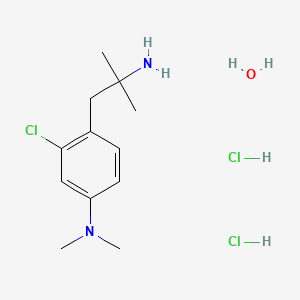
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a dimethylamino group attached to the phenethylamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate typically involves multiple steps:
Starting Material: The synthesis begins with phenethylamine as the starting material.
Chlorination: The phenethylamine undergoes chlorination to introduce the chloro group at the 2-position.
Methylation: The alpha,alpha-dimethyl groups are introduced through a methylation reaction.
Dimethylamino Group Introduction: The dimethylamino group is added to the 4-position of the phenethylamine backbone.
Formation of Dihydrochloride Hydrate: The final step involves the formation of the dihydrochloride hydrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation reactions yield oxides and other oxidized derivatives.
Reduction: Reduction reactions produce reduced forms of the compound.
Substitution: Substitution reactions result in the formation of various substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a central nervous system stimulant.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in the body:
Molecular Targets: It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.
Pathways Involved: By regulating monoamine neurotransmission, it influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound, which lacks the chloro, dimethyl, and dimethylamino groups.
Amphetamine: A phenethylamine derivative with a methyl group at the alpha position.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
Phenethylamine, 2-chloro-alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride, hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylamino group enhances its interaction with specific receptors and enzymes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74051-04-0 |
|---|---|
Molekularformel |
C12H23Cl3N2O |
Molekulargewicht |
317.7 g/mol |
IUPAC-Name |
4-(2-amino-2-methylpropyl)-3-chloro-N,N-dimethylaniline;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H19ClN2.2ClH.H2O/c1-12(2,14)8-9-5-6-10(15(3)4)7-11(9)13;;;/h5-7H,8,14H2,1-4H3;2*1H;1H2 |
InChI-Schlüssel |
MDAWVMUNHMQABP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=C(C=C1)N(C)C)Cl)N.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
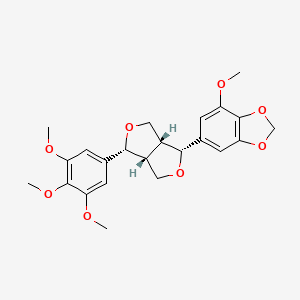
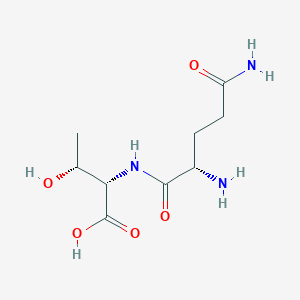
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
